2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Overview
Description
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is a chemical compound with the molecular formula C11H8F6O4 and a molecular weight of 318.17 g/mol . It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzoic acid core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid can be synthesized through the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid . The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Esterification: Esters of this compound.
Reduction: 2,5-bis(2,2,2-trifluoroethoxy)benzyl alcohol.
Scientific Research Applications
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate or impurity marker.
Mechanism of Action
The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is primarily related to its ability to interact with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)benzyl Alcohol: A reduced form of the acid with similar structural features.
2,5-bis(2,2,2-trifluoroethoxy)benzoate Esters: Ester derivatives with varying alkyl groups.
5-Bromo-2-chlorobenzoic Acid: A precursor used in the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid.
Uniqueness
This compound is unique due to the presence of two trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYLCZBZKRYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371111 | |
Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35480-52-5 | |
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35480-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035480525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID4JP01L3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in battery technology?
A1: Research indicates that this compound shows promise as an electrolyte additive for lithium metal batteries (LMBs), specifically with LiNi0.8Co0.1Mn0.1O2 (NCM811) cathodes []. When added to the carbonate electrolyte, it forms a protective film on both the cathode and anode, enhancing battery performance and longevity. This film improves structural stability, prevents unwanted side reactions, and enables denser lithium deposition, ultimately contributing to higher capacity retention and Coulomb efficiency [].
Q2: How is this compound synthesized?
A2: Two main synthesis routes for this compound have been reported:
- From 2,5-bis(2,2,2-trifluoroethoxy)acetophenone: This method involves reacting 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with hypochlorite to yield the desired acid []. This process is considered cost-effective and is utilized in the synthesis of the anti-arrhythmic drug 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide [].
- From this compound chloride: This alternative approach reacts this compound chloride with 2-(aminomethyl)pyridine []. This method offers advantages in terms of yield and cost-effectiveness for producing the anti-arrhythmic agent 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide [].
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